7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Description
7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is an organic compound that belongs to the class of benzoxazepines. This compound is characterized by a benzene ring fused to an oxazepine ring, with a bromine atom at the 7th position and a carboxamide group at the 4th position. It is a white or off-white solid that is soluble in organic solvents.
Properties
IUPAC Name |
7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-1-2-9-7(5-8)6-13(10(12)14)3-4-15-9/h1-2,5H,3-4,6H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJXRAPCMPHEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)N)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Acylation: The 2-amino-5-bromophenol is acylated with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate in chloroform solvent.
Cyclization: The acylated product undergoes intramolecular cyclization to form the benzoxazepine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazepine ring.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 7-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide.
Oxidation: Products include oxidized derivatives of the benzoxazepine ring.
Reduction: Reduced derivatives of the benzoxazepine ring.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with a methyl group instead of a carboxamide group.
7-bromo-3,4-dihydro-2H-1-naphthalenone: Similar structure but with a naphthalene ring instead of a benzoxazepine ring.
Uniqueness
7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
